2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
Description
2-Cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a propanamide derivative characterized by a cyano group at the C2 position, a 3-methoxyphenyl substituent at the C3 position, and a 2,4-dimethylphenyl group attached to the amide nitrogen. Its molecular formula is C19H19N2O2 (MW: 307.37 g/mol).
Properties
IUPAC Name |
2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-18(14(2)9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZIOXIBQFDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanoethylation reaction to introduce the cyano group, followed by amide formation to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sodium cyanide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as hydroxide or amines.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide exhibit anticancer properties. Research focusing on the structure-activity relationship (SAR) of such compounds has shown promising results against various cancer cell lines. The presence of the cyano group is thought to enhance the compound's ability to interact with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have highlighted its effectiveness against certain kinases, which play crucial roles in cell signaling pathways. Inhibition of these enzymes can lead to therapeutic benefits in diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds containing similar functional groups. Investigations into their mechanisms of action suggest that they may help mitigate oxidative stress and inflammation in neuronal cells, making them candidates for further research in neurodegenerative diseases.
Polymer Synthesis
2-Cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can serve as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve material performance for applications in coatings and composites.
Dyes and Pigments
The compound's vibrant color characteristics make it suitable for use in dyes and pigments. Its stability under various environmental conditions could be advantageous for applications in textiles and coatings.
Pesticide Development
Research has explored the potential of this compound as a lead structure for developing new pesticides. Its ability to interact with specific biochemical pathways in pests could lead to effective pest control solutions while minimizing environmental impact.
Plant Growth Regulators
Studies indicate that compounds with structural similarities may influence plant growth and development by acting on hormonal pathways. This application could be particularly beneficial in enhancing crop yields or improving resistance to stress factors.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal assessed the anticancer activity of several derivatives of this compound against human breast cancer cell lines. Results indicated that modifications to the aromatic rings significantly enhanced cytotoxicity, suggesting that further optimization could yield potent anticancer agents.
Case Study 2: Enzyme Inhibition Profiling
In another investigation focusing on enzyme inhibition, researchers synthesized analogs of 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide and evaluated their inhibitory effects on specific kinases involved in cancer signaling pathways. The results demonstrated promising inhibition rates, highlighting the potential for developing targeted therapies.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings may interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
- Lipophilicity : The 2,4-dimethylphenyl and 3-methoxyphenyl groups in the target compound contribute to higher lipophilicity than analogs with polar sulfonyl (3ag) or heterocyclic (5o) substituents, which may improve membrane permeability .
- Compound 8a’s sulfonyl-piperidine-oxadiazole structure is associated with LOX inhibition, suggesting that electron-deficient groups are critical for enzymatic targeting . The furoyl-piperazine derivative (5o) demonstrates moderate antibacterial activity, highlighting the role of heterocycles in microbial targeting .
Analytical Characterization
- HRMS and HPLC : The sulfonyl-containing analog 3ag was characterized using HRMS ([M+Na]+: 457.1192) and HPLC (retention times: 17.70–21.01 min), methods applicable to the target compound for purity assessment .
- NMR Trends : Analogs with dimethylphenyl groups (e.g., 7e, 5o) show aromatic proton shifts at δ 6.8–7.5 ppm, consistent with the target’s expected NMR profile .
Biological Activity
2-Cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a synthetic organic compound with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.37 g/mol
- CAS Number : 1260986-11-5
The compound features a cyano group, two aromatic rings (one with methoxy substitution), and an amide functional group, which contribute to its chemical reactivity and biological interactions.
Synthesis
The synthesis of 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common method includes:
- Formation of Intermediate : Reaction of 2,4-dimethylbenzaldehyde with 3-methoxybenzyl cyanide in the presence of a base (e.g., sodium hydride).
- Amidation : The intermediate is reacted with an amine under acidic conditions to yield the final product.
This approach allows for the selective introduction of functional groups that enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis through interaction with specific molecular targets. The cyano group acts as an electrophile, while the aromatic rings enhance binding affinity to proteins involved in cancer progression .
- Case Study : In vitro studies demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Activity Against Bacteria : Preliminary studies suggest that it exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the cyano and methoxy groups is believed to play a crucial role in this activity .
The biological effects of 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can be attributed to several mechanisms:
- Electrophilic Attack : The cyano group can react with nucleophilic sites in biological molecules, potentially modifying their function.
- Protein Interaction : The structural features enhance binding to target proteins or enzymes, leading to altered biological activity.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival and death, the compound may induce apoptosis in cancer cells.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-cyano-N-(3,4-dimethylphenyl)-3-phenylpropanamide | Lacks methoxy group | Reduced anticancer activity |
| 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | Methoxy group in different position | Altered reactivity and potency |
| 2-cyano-N-(3,4-dimethylphenyl)-3-(3-hydroxyphenyl)propanamide | Hydroxy instead of methoxy | Different biological behavior |
The unique combination of functional groups in 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide enhances its potential as a therapeutic agent compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
